1-Methylpyrazole (CAS 930-36-9): A Comprehensive Technical Guide
1-Methylpyrazole (CAS 930-36-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylpyrazole (CAS 930-36-9) is a heterocyclic aromatic organic compound that serves as a versatile building block in organic synthesis. With a molecular formula of C₄H₆N₂ and a molecular weight of 82.10 g/mol , this colorless to pale yellow liquid is a valuable intermediate in the development of pharmaceuticals and agrochemicals, and as a ligand in catalysis.[1] Its unique structural and electronic properties, stemming from the methylated pyrazole ring, make it a focal point in medicinal chemistry for the design of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs.[2] This guide provides an in-depth overview of the core physicochemical properties, spectral data, safety and handling protocols, and key applications of 1-methylpyrazole. Detailed experimental protocols for its synthesis, purification, and the determination of its physicochemical properties are also presented, alongside visualizations of its chemical reactivity and biological interactions.
Physicochemical Properties
1-Methylpyrazole is a colorless to light yellow liquid with a characteristic amine-like or pyridine-like odor.[1][3] It is soluble in water and moderately volatile.[1][3] The key physicochemical properties are summarized in the table below for easy comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆N₂ | [1] |
| Molecular Weight | 82.10 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Melting Point | 36.5 °C (estimate) | [1] |
| Boiling Point | 127 °C | [1] |
| Density | 0.988 g/mL at 20 °C | [1] |
| Refractive Index (n20/D) | 1.477 | [1] |
| Flash Point | 36 °C (closed cup) | [1] |
| Vapor Pressure | 13.8 mmHg at 25 °C | [1] |
| Water Solubility | Soluble | [1][3] |
| pKa | 2.25 ± 0.10 (Predicted) | [1][4] |
| LogP (Octanol/Water Partition Coefficient) | 0.420 (Crippen Calculated) | [5] |
Spectral Data
Spectroscopic analysis is essential for the identification and characterization of 1-methylpyrazole.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-methylpyrazole provides insights into the chemical environment of its hydrogen atoms. The expected chemical shifts are as follows:
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-3 | ~7.4 | Doublet |
| H-4 | ~6.2 | Triplet |
| H-5 | ~7.4 | Doublet |
| -CH₃ | ~3.8 | Singlet |
Note: Predicted values are based on typical chemical shifts for similar compounds. Experimental values may vary depending on the solvent and other conditions.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the 1-methylpyrazole molecule.
| Carbon | Chemical Shift (ppm) |
| C-3 | ~138 |
| C-4 | ~105 |
| C-5 | ~128 |
| -CH₃ | ~38 |
Note: Predicted values are based on typical chemical shifts for similar compounds.[1]
Infrared (IR) Spectroscopy
The IR spectrum of 1-methylpyrazole displays characteristic absorption bands corresponding to the vibrational frequencies of its functional groups. Key peaks include:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~2950-2850 cm⁻¹
-
C=N and C=C stretching (ring): ~1600-1400 cm⁻¹
Mass Spectrometry
Mass spectrometry of 1-methylpyrazole typically shows a molecular ion peak (M⁺) at m/z = 82, corresponding to its molecular weight. A common fragmentation pattern involves the loss of a hydrogen atom from the methyl group.[1]
Safety and Handling
1-Methylpyrazole is a flammable liquid and should be handled with appropriate safety precautions.
| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |
| Flammable Liquid, Category 3 | GHS02 | Warning | H226: Flammable liquid and vapor |
| Skin Irritant, Category 2 | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritant, Category 2A | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation |
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols
Synthesis of 1-Methylpyrazole via Knorr Pyrazole Synthesis
This protocol describes a general procedure for the synthesis of 1-methylpyrazole.
Materials:
-
1,1,3,3-Tetraethoxypropane
-
Methylhydrazine
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1,3,3-tetraethoxypropane (1.0 equivalent) in ethanol.
-
Addition of Reagents: Add a catalytic amount of glacial acetic acid to the solution. Slowly add methylhydrazine (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude residue can be purified by fractional distillation or column chromatography on silica gel to yield pure 1-methylpyrazole.[6]
Purification of 1-Methylpyrazole by Fractional Distillation
Apparatus:
-
Distillation flask
-
Fractionating column
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Distillation: Gently heat the crude 1-methylpyrazole in the distillation flask. Collect the fraction that distills at the boiling point of 1-methylpyrazole (127 °C at atmospheric pressure).
-
Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or NMR spectroscopy.[7]
Determination of pKa by Potentiometric Titration
Apparatus:
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
-
Standardized acidic titrant (e.g., 0.1 M HCl)
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Sample Preparation: Accurately weigh a sample of 1-methylpyrazole and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 1-10 mM).
-
Titration: Place the beaker with the sample solution on the magnetic stirrer and immerse the pH electrode. Record the initial pH. Add the acidic titrant in small, precise increments from the burette.
-
Data Collection: After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[4]
Determination of LogP (Shake-Flask Method)
Apparatus:
-
Centrifuge tubes with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical balance
-
Volumetric flasks, pipettes
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Phase Saturation: Prepare two stock solutions: n-octanol saturated with water and water (buffered to a specific pH, e.g., 7.4) saturated with n-octanol.
-
Sample Preparation: Prepare a stock solution of 1-methylpyrazole in the pre-saturated n-octanol.
-
Partitioning: In a centrifuge tube, combine a precise volume of the pre-saturated water and the pre-saturated n-octanol containing the sample.
-
Equilibration: Cap the tube and shake it vigorously for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the tube at high speed to achieve a clean separation of the aqueous and organic layers.
-
Concentration Measurement: Carefully withdraw an aliquot from each phase. Determine the concentration of 1-methylpyrazole in both the n-octanol and aqueous layers using a suitable analytical technique.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[4]
Reactivity and Applications
1-Methylpyrazole exhibits aromatic character and undergoes various chemical reactions, including electrophilic aromatic substitution (e.g., nitration) at the 4-position of the pyrazole ring.[1] The nitrogen atoms in the pyrazole ring can coordinate with metal centers, making it a useful ligand in catalysis.[1][8]
Pharmaceutical and Agrochemical Synthesis
1-Methylpyrazole is a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[2][3] It is a structural motif in many biologically active molecules, and its derivatives have shown potential as anti-inflammatory, anti-cancer, and antimicrobial agents.[2][9]
Ligand in Catalysis
The ability of 1-methylpyrazole to coordinate with metal ions makes it a valuable ligand in various catalytic reactions, including cross-coupling reactions, which are fundamental in the production of fine chemicals and pharmaceuticals.[8][10]
Biological Activity
Inhibition of Alcohol Dehydrogenase
1-Methylpyrazole and its derivatives are known inhibitors of alcohol dehydrogenase (ADH), the enzyme responsible for the metabolism of alcohols. This inhibitory action is the basis for the therapeutic use of fomepizole (4-methylpyrazole) as an antidote for methanol and ethylene glycol poisoning. 1-Methylpyrazole acts as a competitive inhibitor, binding to the active site of ADH and preventing the metabolism of toxic alcohols into their harmful metabolites.[1]
Visualizations
Knorr Pyrazole Synthesis Workflow
Caption: General workflow for the Knorr synthesis of 1-methylpyrazole.
Mechanism of Electrophilic Nitration
Caption: Mechanism of electrophilic nitration of 1-methylpyrazole.
Inhibition of Alcohol Dehydrogenase by 1-Methylpyrazole
Caption: Competitive inhibition of alcohol dehydrogenase by 1-methylpyrazole.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1H-Pyrazole, 1-methyl- (CAS 930-36-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
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